molecular formula C21H28O2 B8070063 Norgestrel-d6

Norgestrel-d6

Cat. No.: B8070063
M. Wt: 318.5 g/mol
InChI Key: WWYNJERNGUHSAO-PWFLSJGKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Significance of Stable Isotope Labeling in Pharmaceutical Sciences

Stable isotope labeling plays a crucial role in pharmaceutical sciences by providing a powerful means to investigate the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. musechem.comacs.orgmetsol.com By incorporating stable isotopes into a drug molecule, researchers can accurately track its pathway through the body, understand its metabolic fate, and quantify its concentration in biological matrices. musechem.commetsol.com This is particularly valuable in pharmacokinetic studies, which aim to characterize how a drug is processed over time. musechem.comadesisinc.commetsol.com The use of stable isotope-labeled internal standards in analytical methods significantly enhances the accuracy and reliability of quantitative analysis, compensating for potential variations during sample preparation and analysis. veeprho.combioscience.co.ukbiomol.comsigmaaldrich.comsigmaaldrich.commdpi.com

Overview of this compound as a Progestin Analogue for Research Applications

Norgestrel (B7790687) is a synthetic steroid belonging to the progestin class, which are synthetic analogues of progesterone (B1679170). It is known to be a racemic mixture composed of two enantiomers: levonorgestrel (B1675169) and dextronorgestrel. biomol.comnih.govwikipedia.orgglpbio.com The biological activity of norgestrel primarily resides in the levorotary enantiomer, levonorgestrel. biomol.comwikipedia.orgglpbio.comlipidmaps.org

This compound is a deuterium-labeled version of norgestrel, specifically labeled with six deuterium (B1214612) atoms. It is often described as a deuterium-labeled analogue of levonorgestrel or as this compound (major). veeprho.combiomol.commedchemexpress.commedchemexpress.commedchemexpress.comcaymanchem.com Due to its isotopic labeling, this compound possesses a slightly higher molecular weight compared to unlabeled norgestrel, allowing it to be distinguished and quantified using mass spectrometry-based techniques. This mass difference, while the chemical properties remain largely similar, makes this compound an ideal internal standard for the accurate quantification of norgestrel and levonorgestrel in complex biological samples during research studies. veeprho.combioscience.co.ukbiomol.comglpbio.comcaymanchem.comclearsynth.comresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(8R,9S,10R,13S,14S,17R)-2,2,4,6,6,10-hexadeuterio-13-ethyl-17-ethynyl-17-hydroxy-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-19,23H,3,5-12H2,1H3/t16-,17+,18+,19-,20-,21-/m0/s1/i5D2,6D2,13D,16D
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWYNJERNGUHSAO-PWFLSJGKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3CC[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@]4(C#C)O)CC)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 1.73 mg/L, temp not stated.
Details Pinsuwan S et al; Chemosphere 35: 2503-13 (1997)
Record name NORGESTREL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Crystals from methanol, Crystals from diethyl ether-hexane

CAS No.

6533-00-2
Record name Norgestrel
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.758
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NORGESTREL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Melting Point

205-207 °C
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Whitehouse Station, NJ: Merck and Co., Inc., 2006., p. 1159
Record name NORGESTREL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3595
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Research Applications of Norgestrel D6

Deuterium (B1214612) Incorporation Strategies

Deuterium can be introduced into organic molecules through different approaches, broadly categorized into hydrogen-deuterium exchange reactions and synthesis utilizing deuterated precursors. researchgate.netresearchgate.net

Hydrogen-Deuterium Exchange Reactions

Hydrogen-deuterium exchange (H/D exchange) is a method where hydrogen atoms in a molecule are replaced by deuterium atoms through equilibrium reactions with a deuterium source, such as deuterium oxide (D₂O) or deuterated acids or bases. researchgate.netresearchgate.net This approach can be a cost- and time-efficient way to introduce deuterium, especially at later stages of synthesis or directly on the target molecule. google.com

Catalytic hydrogen isotope exchange is a known method for synthesizing deuterium-labeled compounds. For instance, using catalysts like Pd/BaSO₄ with deuterium gas (²H₂) can facilitate exchange at specific sites. While the search results did not provide a specific detailed protocol for the H/D exchange of norgestrel to yield this compound, general principles of this method involve exposing the norgestrel molecule to a deuterium source in the presence of a suitable catalyst or under specific conditions that promote exchange at desired positions. The efficiency and regioselectivity of the exchange are highly dependent on the reaction conditions, including the catalyst, solvent (e.g., D₂O), temperature, and pH. researchgate.netresearchgate.net

Synthesis with Deuterated Precursors

Another strategy involves the synthesis of deuterated norgestrel analogues using starting materials or intermediates that are already enriched with deuterium. This "de novo" approach allows for precise placement of deuterium atoms at specific positions within the molecule by incorporating deuterated building blocks during the synthetic route. nih.govarkat-usa.org

For steroids, this can involve synthesizing deuterated key intermediates, such as deuterated cyclopentanedione derivatives or incorporating deuterated methyl iodide (CD₃I) at specific steps. nih.govnih.gov For example, the synthesis of 18- and 19-trideuterated steroids has been achieved by starting with 2-(methyl-d₃)-1,3-cyclopentanedione or by introducing the 19-methyl-d₃ group from CD₃I at a later stage. nih.govnih.gov While a specific synthesis of this compound from deuterated precursors was not detailed in the search results, this general strategy is applicable to complex molecules like steroids to achieve targeted deuterium labeling. The synthesis would involve adapting established synthetic routes for norgestrel, substituting appropriate non-deuterated reagents or intermediates with their deuterated counterparts at the desired positions.

Stereoselective Synthesis of Deuterated Norgestrel Enantiomers

Norgestrel is a racemic mixture of levonorgestrel and dextronorgestrel. iiab.menih.gov Stereoselective synthesis aims to produce one specific stereoisomer (enantiomer or diastereomer) preferentially over others. chemistrydocs.comlibguides.com For deuterated norgestrel, stereoselective synthesis would involve methods that specifically lead to either deuterated levonorgestrel or deuterated dextronorgestrel, or control the stereochemistry of deuterium incorporation at a chiral center.

Achieving stereoselectivity in steroid synthesis can be challenging but is crucial for producing enantiomerically pure labeled compounds. arkat-usa.org Methods for stereoselective synthesis often involve the use of chiral catalysts, reagents, or auxiliaries, or exploiting the inherent stereochemistry of a starting material. chemistrydocs.comlibguides.comchemrxiv.org For example, stereoselective deuteration has been demonstrated in other systems using methods like reduction with deuterated reducing agents or acid-catalyzed H-D exchange followed by selective reactions. arkat-usa.orgcsic.es While the search results did not provide specific details on the stereoselective synthesis of deuterated norgestrel enantiomers, the principles of asymmetric synthesis and stereoselective deuterium incorporation developed for other steroids and organic molecules would be applicable. This could involve introducing deuterium at a prochiral center in a stereoselective manner or synthesizing the individual enantiomers of deuterated norgestrel via chiral routes or resolution of a racemic deuterated mixture.

Characterization Techniques for Deuterium Labeling Efficiency and Purity

Accurate characterization of deuterated compounds is essential to confirm the extent and location of deuterium incorporation and to assess the purity of the synthesized product. Several analytical techniques are routinely employed for this purpose.

Mass Spectrometry (MS) is a primary technique for determining the molecular weight of the deuterated compound and confirming the number of deuterium atoms incorporated. arkat-usa.org By comparing the mass spectrum of the labeled compound to that of the non-labeled standard, the increase in mass indicates the degree of deuteration. High-resolution MS can provide precise mass measurements to confirm the elemental composition. MS is also used in conjunction with chromatography (GC-MS or LC-MS) for purity analysis and to quantify the labeled compound. caymanchem.comresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ²H NMR, is invaluable for determining the position(s) of deuterium labeling. arkat-usa.orgplos.orgresearchgate.net In a ¹H NMR spectrum, the signal for a proton that has been replaced by deuterium will be absent or significantly reduced, indicating the site of deuteration. ²H NMR directly detects deuterium nuclei, providing signals for the positions where deuterium atoms are present. chemrxiv.org The integration of signals in NMR spectra can also provide information about the isotopic enrichment at specific sites. arkat-usa.org Two-dimensional NMR techniques, such as 2D DOSY ¹H NMR, can also be used for characterizing labeled compounds and assessing purity. plos.orgresearchgate.net

Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are used to assess the chemical purity of the synthesized deuterated norgestrel. researchgate.netfishersci.ca These techniques separate the labeled compound from impurities, including residual starting materials, byproducts, and other isomers. Coupling chromatography with MS (LC-MS or GC-MS) allows for the detection and identification of impurities based on their mass and fragmentation patterns, as well as quantification of the labeled product. caymanchem.comresearchgate.net

The combination of these techniques provides a comprehensive characterization of deuterated norgestrel analogues, ensuring the accuracy of labeling and the purity of the final product for its intended applications.

Advanced Analytical Methodologies and Applications in Quantitative Research

Role as an Internal Standard in Mass Spectrometry-Based Assays

As an isotopically labeled analog, Norgestrel-d6 is widely used as an internal standard for the quantification of norgestrel (B7790687) by both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) biomol.comcaymanchem.comglpbio.comclearsynth.com. The structural similarity between this compound and norgestrel ensures they behave similarly during the analytical process, while the mass difference due to deuterium (B1214612) labeling allows for their distinct detection by mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Methodologies

This compound is indicated for use as an internal standard in GC-MS methods for norgestrel quantification biomol.comclearsynth.comglpbio.cn. While specific detailed GC-MS methodologies utilizing this compound in non-human matrices were not extensively detailed in the search results, its general application as an internal standard in GC-MS for steroid analysis is well-established.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methodologies

LC-MS/MS is a prevalent technique for the analysis of norgestrel, and this compound is frequently employed as the internal standard in these methods caymanchem.comclearsynth.comglpbio.cnnih.govthieme-connect.comnih.govmedchemexpress.com. The use of LC-MS/MS allows for sensitive and selective detection of norgestrel and its metabolites in complex matrices.

Several studies highlight the application of this compound (or Levothis compound, as levonorgestrel (B1675169) is the biologically active enantiomer of norgestrel and often analyzed) as an internal standard in LC-MS/MS methods. For instance, a rapid and sensitive ultra flow liquid chromatography-tandem mass spectrometry (UFLC-MS/MS) assay for norgestrel quantification in human plasma utilized levonorgestrel D6 as an internal standard. nih.govthieme-connect.com. This method involved liquid-liquid extraction and detection in positive ion mode, monitoring specific precursor to product ion transitions for norgestrel and the internal standard nih.gov. Another UPLC-MS/MS method for levonorgestrel determination in human plasma also employed Levothis compound as the internal standard, demonstrating superior chromatographic performance and high throughput. ijraset.com. The internal standard adequately compensated for variability during sample extraction and MS ionization ijraset.com.

Method Development and Validation for Norgestrel and its Metabolites in Complex Biological Matrices (Non-Human Origin)

While many studies focus on human matrices, the principles of method development and validation using this compound as an internal standard are applicable to non-human biological matrices. Method validation typically assesses parameters such as specificity, selectivity, sensitivity, linearity, precision, accuracy, recovery, stability, and matrix effect nih.govomicsonline.org.

For example, a UPLC-MS/MS method for 17-desacetyl norgestimate (B1679921), a metabolite of norgestimate (which is metabolized to norgestrel), in human plasma used 17-desacetyl norgestimate D6 as the internal standard and was validated according to regulatory guidelines, evaluating specificity, selectivity, sensitivity, linearity, precision, accuracy, recovery, stability, and matrix effect. nih.gov. Although this example is in human plasma, the validation principles are transferable to non-human matrices. The use of a deuterated internal standard like this compound is crucial in these validation processes to ensure the method's robustness and reliability in complex biological samples.

Research on norgestrel in non-human matrices, such as studies investigating its effects on aquatic organisms, often involves analyzing norgestrel accumulation in tissues researchgate.net. While the specific internal standards used in all such studies were not detailed, the application of isotopically labeled standards like this compound would be a standard practice for accurate quantification in these complex biological samples. Metabolomic studies in non-human species exposed to norgestrel also highlight the need for accurate analytical methods to assess the parent compound and its metabolites researchgate.net.

Calibration and Quantification Strategies Utilizing this compound

This compound is integral to calibration and quantification strategies in mass spectrometry-based assays for norgestrel. Calibration curves are typically constructed by plotting the ratio of the peak area of norgestrel to the peak area of the internal standard (this compound) against known concentrations of norgestrel in a suitable matrix caymanchem.comoup.com. This ratio-based approach effectively accounts for variations in sample processing and instrument response.

For instance, in LC-MS/MS methods, the peak area ratios of calibration standards are shown to be proportional to the concentration of the analyte over a defined linear range nih.govomicsonline.org. Weighted regression analysis, such as 1/concentration² weighting, is often employed to ensure homogeneity of variance across the calibration range nih.govomicsonline.org. The use of this compound as the internal standard helps to achieve linearity and reproducibility in these calibration curves, leading to accurate quantification of norgestrel in unknown samples. Quality control samples at different concentration levels are analyzed alongside calibration standards to ensure the method's accuracy and precision throughout the analytical run nih.govomicsonline.org. The consistency of the ratio of analyte to internal standard response is a key indicator of a reliable method.

Mechanistic Studies of Norgestrel Metabolism and Biotransformation

In Vitro Metabolic Pathway Elucidation Using Deuterated Tracers

The use of deuterated tracers, including Norgestrel-d6, is a powerful approach for elucidating the metabolic pathways of compounds like norgestrel (B7790687) in vitro. Stable isotope labeling allows researchers to distinguish the original compound from its metabolites and to follow the fate of specific atoms within the molecule during biotransformation frontiersin.orgdoi.org. This is particularly useful in complex biological matrices and helps in overcoming challenges associated with endogenous compounds doi.org. Deuterium (B1214612) labeling can clarify metabolic routes vulcanchem.com. Stable heavy isotopes have been incorporated into drug molecules largely as tracers for quantitation during the drug development process medchemexpress.com.

Hepatic Microsomal Metabolism Studies

Hepatic microsomes, containing cytochrome P450 (CYP) enzymes, are key in the metabolism of many steroids, including norgestrel nih.govfda.govresearchgate.net. In vitro studies using human liver microsomes have investigated the metabolism of progestogens like norgestimate (B1679921), which is metabolized to norelgestromin (B1679859) and subsequently to norgestrel researchgate.net. These studies have shown that norgestimate and its metabolites, including D-norgestrel, can function as reversible inhibitors of major CYP enzymes expressed in human liver microsomes, such as CYP2C9, CYP2C19, and CYP3A4/5 fda.gov. Metabolism studies using liver microsomes have also been conducted to identify metabolites. nih.gov. The microsomal activation of d-norgestrel by rat liver enzymes can lead to intermediates capable of irreversibly binding to proteins, a process dependent on NADPH and inhibited by glutathione (B108866) nih.gov.

Intestinal Mucosal Metabolism Studies

The intestinal mucosa also plays a significant role in the first-pass metabolism of orally administered steroids nih.gov. In vitro studies using human intestinal mucosa have demonstrated the metabolism of norgestimate, a prodrug that is rapidly metabolized upon oral ingestion in the liver and intestines researchgate.net. The principal metabolite formed in the gut wall in vitro is the deacetylated product, norgestrel oxime nih.govnih.gov. Studies using human intestinal mucosa have shown that a significant percentage of norgestimate is converted to 17-deacetyl norgestimate, with smaller amounts of norgestrel and conjugated metabolites also being found nih.gov.

Application of Stable Isotope Labeled Tracer Experiments in Metabolomics

Stable isotope labeling, using compounds like this compound, is increasingly employed in mass spectrometry-based metabolomics for metabolite annotation and probing cellular metabolism frontiersin.orgdoi.org. These techniques are valuable for metabolic flux analysis and pathway discovery frontiersin.org. Stable isotope labeling aids in biological feature recognition, elemental composition determination, and metabolite structure elucidation doi.org. Non-targeted stable isotope labeling analysis can potentially reveal previously overlooked metabolic pathways or changes in metabolic flux frontiersin.org. While technically possible in vivo, data analysis is more complex due to the metabolic complexity of a whole organism; therefore, the main application field is in vitro setups with cell lines or primary cells frontiersin.org.

Investigation of Isotope Effects on Norgestrel Biotransformation Pathways

The incorporation of stable isotopes like deuterium into a molecule can influence the rate of enzymatic reactions at or near the site of labeling, potentially affecting the pharmacokinetic and metabolic profiles of drugs medchemexpress.com. This phenomenon, known as a kinetic isotope effect, can be utilized to investigate the rate-limiting steps in metabolic pathways acs.org. While specific detailed studies focusing solely on the investigation of isotope effects on Norgestrel biotransformation pathways using this compound were not prominently found in the provided search results, the use of deuterated Norgestrel implicitly allows for the examination of such effects. By comparing the metabolism of this compound to that of unlabeled Norgestrel, researchers can infer how deuteration at specific positions affects the rates of various metabolic transformations, thereby providing insights into the reaction mechanisms and the enzymes involved vulcanchem.com. Deuterium labeling can help identify rate-limiting steps in first-pass metabolism vulcanchem.com.

Identification and Structural Elucidation of Deuterium-Labeled Metabolites

The identification and structural elucidation of deuterium-labeled metabolites are critical steps in understanding the metabolic fate of this compound. Techniques such as mass spectrometry (MS), often coupled with chromatography (e.g., LC-MS or GC-MS), are essential for this purpose nih.govdntb.gov.ua. By analyzing the mass spectral fragmentation patterns of the labeled metabolites and comparing them to those of unlabeled standards or predicted structures, researchers can determine the sites of metabolism and the structures of the resulting metabolites doi.org. Studies investigating the metabolism of norgestimate, which yields norgestrel as a metabolite, have identified various metabolites including hydroxylated and reduced forms using techniques like gas-liquid chromatography/mass spectrometry nih.gov. Urinary metabolites of norgestrel in women have been identified, including tetrahydronorgestrel isomers nih.gov. Stereoselective transformations lead to different metabolite patterns for norgestrel enantiomers, with metabolites such as 16beta-hydroxynorgestrel (B124109) and 3alpha, 5beta-tetrahydronorgestrel being identified nih.gov. The use of deuterium-labeled internal standards, such as 17-desacetyl norgestimate D6, in UPLC-MS/MS methods facilitates the accurate and precise measurement of metabolites researchgate.net.

Investigations into Norgestrel Receptor Interactions Using Labeled Analogues

Probing Receptor Conformation and Dynamics through Isotope Effects

Isotope effects, specifically kinetic isotope effects (KIEs), can provide valuable information about the rate-limiting steps and transition states of enzymatic reactions or conformational changes in biological systems, including receptor-ligand interactions. By substituting hydrogen with deuterium (B1214612) at specific positions within a ligand, changes in reaction rates or binding kinetics can be observed due to differences in bond strength and atomic mass. While direct studies detailing the use of Norgestrel-d6 specifically to probe PR conformation and dynamics through KIEs were not extensively found in the search results, the general principle of using deuterium labeling for this purpose in steroid-receptor interactions is established nih.gov. Deuterium exchange coupled with mass spectrometry (HDX-MS) is a technique that can reveal protein conformational changes and protein-protein interaction sites nih.gov. Applying this technique with deuterated ligands could potentially offer insights into how ligand binding affects receptor structure and dynamics.

Pharmacokinetic and Pharmacodynamic Modeling in Pre Clinical Research

Application of Norgestrel-d6 in Physiologically Based Pharmacokinetic (PBPK) Modeling (Non-Human Data)

Physiologically based pharmacokinetic (PBPK) modeling is a powerful tool used to predict the absorption, distribution, metabolism, and excretion of drugs within an organism based on physiological and biochemical parameters researchgate.net. While much of the published work on PBPK modeling for Levonorgestrel (B1675169) focuses on human data and drug-drug interactions, the principles of PBPK modeling are applicable to non-human species researchgate.netnih.govnih.gov. Building and validating PBPK models for any species requires accurate quantitative data on drug concentrations in various tissues and fluids over time. Analytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are commonly used to obtain this data omicsonline.org. This compound serves as a critical internal standard in these methods, allowing for the accurate and reproducible quantification of Norgestrel (B7790687) or Levonorgestrel in complex biological samples from non-human research systems bioscience.co.ukcaymanchem.comomicsonline.org. The use of an internal standard like this compound helps to account for variations that can occur during sample preparation, extraction, and analysis, thereby improving the reliability of the concentration data used to inform and validate PBPK models in pre-clinical research. Although specific published examples detailing the direct incorporation of this compound tracer data within non-human PBPK models were not prominently found, the accurate concentration data obtained using this compound as an internal standard is foundational for developing and refining such models.

Assessment of Drug Distribution and Clearance Using Deuterated Tracers (Non-Human Models)

Assessing drug distribution and clearance in non-human models is a key component of pre-clinical pharmacokinetic evaluation. These studies determine where a drug goes in the body and how it is eliminated. Deuterated tracers, including compounds like this compound, are valuable in these assessments medchemexpress.commedchemexpress.com. While this compound is primarily utilized as an internal standard for quantification, its role is indispensable in enabling the accurate measurement of the parent compound (Norgestrel/Levonorgestrel) in various tissues, organs, and biological fluids collected from non-human models bioscience.co.ukcaymanchem.comomicsonline.org. By precisely quantifying the concentration of the drug in different compartments over time using analytical methods that employ this compound as an internal standard, researchers can determine distribution volumes and clearance rates in these models. Studies on the pharmacokinetics of Levonorgestrel, including its distribution and clearance, have been conducted in various species researchgate.netmdpi.com. The accuracy of the data generated in these studies, which is crucial for understanding the drug's behavior in a biological system, relies heavily on the reliable performance of the analytical methods, where this compound plays its role as an internal standard.

Interrogation of Absorption, Distribution, and Excretion Processes in Research Systems (Non-Human)

Investigating the absorption, distribution, metabolism, and excretion (ADME) profile of a drug in non-human research systems provides crucial insights into its pharmacokinetic behavior. These studies involve administering the drug to an animal model and analyzing biological samples (e.g., blood, urine, feces, tissue) over time to determine how the drug is taken into the body, where it goes, how it is chemically modified, and how it is eliminated researchgate.net. Accurate quantification of the parent drug and its metabolites in these diverse matrices is paramount for a comprehensive understanding of the ADME processes. This compound serves as a vital internal standard in the analytical techniques, such as LC-MS/MS, used to measure Norgestrel or Levonorgestrel concentrations in samples derived from non-human ADME studies bioscience.co.ukcaymanchem.comomicsonline.org. The use of this compound helps ensure the accuracy and precision of the analytical results, which in turn supports the reliable characterization of absorption rates, extent of distribution to different tissues, identification and quantification of metabolites, and routes and rates of excretion in non-human research systems. Research utilizing Levonorgestrel in non-human primates and rats highlights the application of such studies in pre-clinical evaluation caymanchem.commdpi.com. The ability to accurately measure the drug concentrations in these studies, facilitated by internal standards like this compound, is fundamental to interrogating the ADME processes in these models.

Environmental Disposition and Degradation Studies of Norgestrel Analogues

Tracing Environmental Pathways of Deuterated Norgestrel (B7790687) in Aquatic Systems

Deuterated norgestrel, such as Norgestrel-d6, is utilized to trace the environmental pathways of norgestrel in aquatic systems. By introducing a known amount of the labeled compound into a system, researchers can monitor its movement, transformation, and persistence alongside the native compound. This approach helps to differentiate between sources of contamination and to study the kinetics of various environmental processes. Studies investigating pharmaceuticals in environmental samples, including water, sediment, suspended particulate matter, and biota, often employ deuterated standards like Levothis compound to ensure accurate quantification during monitoring programs. bmuv.deumweltbundesamt.detheses.cz The use of labeled standards helps to account for matrix effects and analyte losses during sample preparation and analysis. researchgate.net

Investigation of Biotransformation and Abiotic Degradation Mechanisms in Environmental Compartments

Biotransformation and abiotic degradation are key processes influencing the fate of norgestrel and its analogues in the environment. Research using activated sludge, a common component of wastewater treatment plants, has investigated the aerobic biodegradation of norgestrel. Studies have shown that norgestrel undergoes biodegradation by bacteria found in activated sludge. researchgate.netnih.gov The degradation of norgestrel has been observed to follow first-order reaction kinetics, with a reported half-life of 12.5 days in activated sludge under aerobic conditions. researchgate.netnih.gov This is notably slower than the degradation of natural progesterone (B1679170), which follows zero-order kinetics with a much shorter half-life (4.3 hours). researchgate.netnih.gov

Several bacterial strains capable of degrading norgestrel have been isolated from activated sludge, including Enterobacter ludwigii, Aeromonas hydrophila subsp. dhakensis, Pseudomonas monteilii, Comamonas testosteroni, Exiguobacterium acetylicum, and Chryseobacterium indologenes. researchgate.netnih.gov

Investigations into the biotransformation of norgestrel by freshwater microalgae have also been conducted. researchgate.net While progesterone showed high transformation rates by Scenedesmus obliquus and Chlorella pyrenoidosa, nearly 40% of norgestrel remained after incubation with C. pyrenoidosa for 5 days, indicating differences in the extent of transformation depending on the organism. researchgate.net

Abiotic degradation processes, such as photolysis, can also contribute to the removal of norgestrel from the environment. Norgestrel contains chromophores that can absorb light at wavelengths greater than 290 nm, suggesting its potential susceptibility to direct photolysis by sunlight. nih.gov

Studies have identified transformation products of norgestrel during biodegradation. For instance, in activated sludge, norgestrel was found to degrade into products including 4,5-dihydronorgestrel, 6,7-dehydronorgestrel, and 3α,5β-tetrahydronorgestrel. Approximately 60% of the initial norgestrel was transformed into 4,5-dihydronorgestrel, highlighting this as a significant transformation pathway.

Methodologies for Quantifying this compound in Environmental Samples

Accurate quantification of norgestrel and its deuterated analogue this compound in environmental samples is essential for monitoring their occurrence and studying their fate. Due to the low concentrations at which these compounds are often found in the environment, highly sensitive analytical techniques are required. bmuv.deumweltbundesamt.de

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely used and sensitive technique for the determination of synthetic progestins, including norgestrel and its deuterated forms, in various environmental matrices such as water, sediment, suspended particulate matter, and biota. bmuv.deumweltbundesamt.deresearchgate.netnih.govresearchgate.net The use of this compound as an internal standard in LC-MS/MS methods is common practice to improve the accuracy and reliability of the quantification. caymanchem.comcaymanchem.comresearchgate.netnih.gov

Sample preparation is a critical step in the analysis of environmental samples. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are employed to isolate and concentrate the target analytes from complex matrices before LC-MS/MS analysis. researchgate.netnih.gov

EPA Method 1698 describes the determination of steroids and hormones, including this compound, in environmental samples such as water, soil, sediment, and biosolids using isotope dilution and internal standard high-resolution gas chromatography combined with high-resolution mass spectrometry (HRGC/HRMS). epa.govepa.gov This method utilizes this compound as an internal standard for the quantification of norgestrel. epa.govepa.gov

The sensitivity of these methods allows for the detection of steroids and hormones at very low concentrations. Achieved quantification limits for target analytes in surface water can range from 0.02 ng/L to 0.5 ng/L, and in WWTP effluents from 0.05 ng/L to 5 ng/L.

Data from analytical methods using this compound as an internal standard demonstrate good linearity, precision, and accuracy. For example, an UFLC-MS/MS method for norgestrel quantification in human plasma using Levonorgestrel (B1675169) D6 as an internal standard showed a linearity range of 304.356-50807.337 pg/mL, with intra- and inter-day precision (%CV) less than 11.0% and accuracy less than 9.0%. nih.gov While this example is for human plasma, similar principles and performance characteristics are sought in environmental analysis. Another LC-MS/MS method using sixfold deuterated norgestrel as an internal standard for levonorgestrel quantification in human serum achieved a lower limit of quantification (LLOQ) of 0.05 ng/mL and demonstrated good precision and accuracy. researchgate.net

The selection of appropriate internal standards, such as this compound, is crucial for compensating for variations in sample preparation and instrumental analysis, leading to more accurate quantification of the target analytes in environmental matrices. researchgate.netnih.gov

Norgestrel D6 As a Chemical Probe in Chemical Biology and Drug Discovery

Click Chemistry Applications (Copper-Catalyzed Azide-Alkyne Cycloaddition)

A key application of Norgestrel-d6 in chemical biology is its utilization in click chemistry, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAc) reaction. This compound contains an alkyne group medchemexpress.commedchemexpress.commedchemexpress.com. This functional group is highly reactive with azide (B81097) groups in the presence of a copper catalyst, forming a stable triazole ring. This bioorthogonal reaction allows for the selective and efficient conjugation of this compound to molecules containing an azide handle.

The click chemistry compatibility of this compound enables researchers to covalently link it to a variety of biomolecules or probes, such as fluorescent tags, biotin, or solid supports. This conjugation can be performed in complex biological environments due to the specificity of the click reaction, minimizing off-target labeling. The ability to attach different tags allows for diverse downstream applications, including visualization, immobilization, or enrichment of targets that interact with this compound.

Development of Conjugates for Target Identification and Validation

The click chemistry handle on this compound is instrumental in developing chemical conjugates for the identification and validation of its biological targets. By conjugating this compound to a suitable tag (e.g., biotin), researchers can incubate this probe with cell lysates, tissue samples, or even in living cells. Proteins or other biomolecules that bind to this compound can then be captured or enriched using the attached tag (e.g., using streptavidin-coated beads for biotinylated this compound conjugates).

Following enrichment, the interacting partners can be identified using techniques such as mass spectrometry-based proteomics. This approach allows for the unbiased discovery of proteins that directly or indirectly interact with this compound or its active form, levonorgestrel (B1675169). Such target identification is crucial in drug discovery to understand the mechanism of action of a compound and to identify potential off-targets that could be associated with side effects. Validation of identified targets can involve further biochemical or genetic studies to confirm the specificity and functional relevance of the interaction. Some research services offer drug target identification using such labeled compounds medchemexpress.commedchemexpress.com.

Mechanistic Studies of Protein-Ligand Interactions using Labeled Norgestrel (B7790687)

Labeled forms of Norgestrel, including this compound, are valuable tools for conducting mechanistic studies of protein-ligand interactions. Norgestrel and its active enantiomer, levonorgestrel, are known to interact with nuclear receptors, primarily the Progesterone (B1679170) Receptor medchemexpress.commedchemexpress.commedchemexpress.com.

Studies using labeled Norgestrel have investigated its binding to receptor proteins in endometrial and myometrial cytosol and endometrial nuclei. Research has shown binding to 4.9 S and 7.8 S receptor proteins in endometrial cytosol and a 4.3 S protein in myometrial cytosol. The binding protein in the endometrial nucleus was found to sediment at 5 S. These binding proteins were characterized as proteinaceous and thermolabile. Dissociation constants (Kd) for Norgestrel binding to endometrial and myometrial receptor proteins have been determined, reported as 0.7 × 10⁻⁹ M and 0.96 × 10⁻⁹ M, respectively. researchgate.net The number of binding sites has been calculated for endometrial cytosol protein (0.34 × 10⁻⁹ mol/mg) and myometrial cytosol protein (0.3 × 10⁻¹² mol/mg). researchgate.net Competition studies with other steroids have shown that progesterone and norethisterone strongly compete for Norgestrel binding sites, while others like chlormadinone (B195047) acetate, estradiol, testosterone, and corticosterone (B1669441) show poor competition. researchgate.net

Furthermore, labeled Norgestrel can be used in techniques like photoaffinity labeling if a photoactivable group is incorporated, allowing for covalent cross-linking to interacting proteins upon irradiation. Although not explicitly detailed for this compound in the search results, the concept of using labeled ligands for covalent capture of binding partners is a standard approach in chemical biology for studying transient or low-affinity interactions.

The deuterium (B1214612) labels on this compound also make it suitable for studies investigating the metabolic fate of Norgestrel. By tracking the labeled compound and its labeled metabolites using mass spectrometry, researchers can gain insights into the metabolic pathways involved and the enzymes responsible, contributing to a more complete understanding of the compound's behavior in a biological system.

Table 1: Protein Binding Data for Norgestrel (Unlabeled)

Protein SourceSedimentation CoefficientDissociation Constant (Kd)Binding Sites (mol/mg protein)
Endometrial Cytosol4.9 S and 7.8 S0.7 × 10⁻⁹ M0.34 × 10⁻⁹
Myometrial Cytosol4.3 S0.96 × 10⁻⁹ M0.3 × 10⁻¹²
Endometrial Nucleus5 SNot specifiedNot specified

*Note: Data derived from studies using tritium-labeled Norgestrel. researchgate.net

Future Perspectives and Emerging Research Avenues

Advanced Analytical Techniques for Norgestrel-d6 Profiling

The primary application of this compound lies in enhancing the accuracy of analytical techniques used for progestin quantification, particularly mass spectrometry-based methods. Current research highlights the successful application of techniques such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Ultra-Flow Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS) utilizing deuterated standards like this compound or Levothis compound for the determination of norgestrel (B7790687) in biological samples. nih.govresearchgate.netresearchgate.netomicsonline.org

Future perspectives in this area involve the continuous development and refinement of these advanced analytical techniques. This includes efforts to improve sensitivity, reduce matrix effects, decrease analysis time, and enhance sample throughput. For instance, studies have demonstrated the effectiveness of LC-MS/MS methods using Levothis compound as an internal standard for quantifying levonorgestrel (B1675169) in human serum with high precision and accuracy over a wide linear range. researchgate.net Similarly, UFLC-MS/MS methods employing Levonorgestrel D6 have been validated for the rapid and sensitive quantification of norgestrel in human plasma, proving reliable for clinical sample analysis. nih.govresearchgate.net

Advancements in mass spectrometry technology, such as higher resolution mass analyzers and more sophisticated ionization techniques, will further improve the specificity and sensitivity of methods employing this compound. These developments will enable the accurate profiling of norgestrel and levonorgestrel at even lower concentrations and in more complex biological matrices, expanding the scope of research in areas such as pharmacokinetics, drug metabolism, and the study of endogenous steroid levels. The continued reliance on and advancement of these techniques underscore the ongoing importance of isotopically labeled standards like this compound.

Below is a table summarizing typical analytical parameters reported for methods using deuterated norgestrel/levonorgestrel as an internal standard:

Analytical TechniqueAnalyteInternal StandardMatrixLinear Range (pg/mL)Correlation Coefficient (r²)Precision (%RSD)Accuracy (%RE)
LC-MS/MSLevonorgestrelLevothis compoundHuman Serum100–30000≥ 0.99< 6.50within ± 5
UFLC-MS/MSNorgestrelLevonorgestrel D6Human Plasma304.356–50807.337Not specified in snippet< 11.0 (intra/inter-day)< 9.0 (intra/inter-day)

Development of Novel Deuterated Progestin Analogues for Specific Research Questions

The successful application of deuteration in modifying the pharmacokinetic and metabolic profiles of drugs nih.govresearchgate.netgabarx.comacs.org suggests a future avenue involving the development of novel deuterated progestin analogues beyond simply using them as analytical standards. While this compound itself serves primarily for quantification, the principles behind its creation can be applied to design new deuterated progestins tailored for specific research questions.

Deuteration can influence the rate and pathways of drug metabolism due to the kinetic isotope effect, where bonds to deuterium (B1214612) are stronger than those to hydrogen. nih.govresearchgate.netgabarx.com This can lead to altered pharmacokinetic properties, such as increased half-life or reduced formation of specific metabolites. nih.govresearchgate.net Developing novel progestin analogues with deuterium strategically placed at sites prone to metabolic transformation could provide valuable tools for studying progestin metabolism in detail, identifying key metabolic enzymes, and understanding the biological activity of specific metabolites.

Furthermore, novel deuterated progestin analogues could be synthesized to investigate specific aspects of progestin receptor binding and activity. By selectively labeling different parts of the progestin structure with deuterium, researchers could potentially use techniques like NMR spectroscopy in conjunction with biological assays to gain insights into the conformation of the progestin when bound to its receptor or interacting with other proteins.

The broader trend in drug discovery and development includes the exploration of deuterated compounds to potentially improve efficacy and safety profiles compared to their non-deuterated counterparts. nih.govresearchgate.netgabarx.comacs.org While this is a more distant prospect for novel progestin therapeutics based on this compound, the underlying scientific principles support the potential for creating deuterated progestin research tools with tailored properties to address specific mechanistic or pharmacological questions in reproductive biology, endocrinology, and related fields. This could involve synthesizing analogues with altered metabolic stability to better track their distribution and activity in vivo or in vitro, or creating isotopically labeled versions of specific progestin metabolites to study their individual roles.

Q & A

Q. How can researchers confirm the identity and purity of Norgestrel-d6 in experimental samples?

Methodological Answer: this compound is a deuterated analog of levonorgestrel, commonly used as an internal standard in bioanalytical assays. To confirm its identity and isotopic purity:

  • Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify the molecular ion ([M+H]⁺) and isotopic distribution. The six deuterium atoms should produce a distinct mass shift (e.g., +6 Da compared to non-deuterated norgestrel).
  • Nuclear Magnetic Resonance (NMR): ²H-NMR or ¹H-NMR can confirm deuterium incorporation at specific positions (e.g., methyl groups).
  • Chromatographic Separation: Ensure baseline separation from non-deuterated analogs using reverse-phase HPLC or UPLC, as cross-contamination can skew quantification .

Q. What is the role of this compound in pharmacokinetic studies, and how is it applied?

Methodological Answer: this compound serves as an internal standard (IS) in liquid chromatography–tandem mass spectrometry (LC-MS/MS) to normalize matrix effects and improve quantification accuracy. Example protocol:

  • Sample Preparation: Add a known concentration of this compound to plasma samples (e.g., 500 µL) prior to liquid-liquid extraction (e.g., with n-butyl chloride) .
  • Calibration Curves: Use analyte-to-IS peak area ratios to construct curves, correcting for variations in extraction efficiency and ionization.
  • Validation Parameters: Include specificity, recovery (>85%), and stability (e.g., validated for 926 days at -20°C) .

Advanced Research Questions

Q. How can deuterium isotope effects influence the analytical performance of this compound in complex biological matrices?

Methodological Answer: Deuterium substitution can alter physicochemical properties, potentially affecting:

  • Chromatographic Retention: Deuterated compounds may elute slightly earlier than non-deuterated analogs due to reduced hydrophobicity. Optimize gradient conditions to maintain separation.
  • Ionization Efficiency: Deuterium can slightly suppress ionization in electrospray ionization (ESI). Mitigate by normalizing with IS response.
  • Metabolic Interference: Validate that this compound does not co-elute with endogenous steroids or metabolites. Use MRM transitions specific to deuterated fragments (e.g., m/z transitions unique to this compound) .

Q. What experimental design considerations are critical when using this compound in longitudinal pharmacokinetic studies?

Methodological Answer:

  • Stability Testing: Prevalidate storage conditions (e.g., freeze-thaw cycles, long-term stability at -80°C vs. -20°C) to ensure IS integrity over study durations .
  • Matrix Effects: Assess ion suppression/enhancement in different biological matrices (e.g., plasma, serum, urine) using post-column infusion experiments.
  • Cross-Validation: Compare this compound against alternative IS (e.g., ¹³C-labeled analogs) to rule out batch-specific variability .

Q. How can researchers address discrepancies in pharmacokinetic data when using this compound across multi-site studies?

Methodological Answer:

  • Standardized Protocols: Harmonize extraction methods (e.g., liquid-liquid vs. solid-phase extraction) and LC-MS/MS parameters (e.g., column type, mobile phase pH).
  • Inter-laboratory Calibration: Share spiked calibration samples between labs to identify systematic biases.
  • Data Normalization: Apply correction factors based on IS recovery rates in each batch .

Data Contradiction Analysis

Q. How should researchers resolve contradictions in recovery rates of this compound across different extraction methods?

Methodological Answer:

  • Controlled Comparison: Replicate extractions using parallel methods (e.g., n-butyl chloride vs. methyl tert-butyl ether) under identical conditions.
  • Statistical Analysis: Apply ANOVA to determine if recovery differences are significant (p < 0.05).
  • Root-Cause Investigation: Check for pH sensitivity (e.g., protonation state affecting extraction efficiency) or solvent purity .

Methodological Optimization

Q. What strategies improve chromatographic separation of this compound from endogenous steroids in high-throughput assays?

Methodological Answer:

  • Column Selection: Use a phenyl-hexyl or C18 column with sub-2-µm particles for higher resolution.
  • Mobile Phase Optimization: Adjust acetonitrile/water gradients and additives (e.g., 0.1% formic acid) to enhance peak symmetry.
  • Temperature Control: Maintain column temperature at 40°C to reduce retention time variability .

Ethical and Practical Considerations

Q. What ethical guidelines apply to using deuterated compounds like this compound in human pharmacokinetic studies?

Methodological Answer:

  • Regulatory Compliance: Follow FDA/EMA guidelines for bioanalytical method validation.
  • Informed Consent: Disclose use of stable isotopes in participant consent forms, even if deemed non-therapeutic.
  • Environmental Impact: Properly dispose of deuterated waste to prevent environmental contamination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.